4,6-Dichloro-2-trichloromethyl-quinoline
Overview
Description
“4,6-Dichloro-2-trichloromethyl-quinoline” is a research chemical with the empirical formula C10H4Cl5N1. It has a molecular weight of 315.411. This compound is solid in form1.
Molecular Structure Analysis
The SMILES string representation of this compound is Clc1ccc2nc(cc(Cl)c2c1)C(Cl)(Cl)Cl
2. The InChI representation is 1S/C10H4Cl5N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H
2.
Physical And Chemical Properties Analysis
“4,6-Dichloro-2-trichloromethyl-quinoline” is a solid compound1. It has a molecular weight of 315.411. The compound’s empirical formula is C10H4Cl5N1.
Scientific Research Applications
Photovoltaic Applications
The photovoltaic properties of 4,6-Dichloro-2-trichloromethyl-quinoline derivatives have been studied in the context of organic-inorganic photodiode fabrication. Research has shown that films of these derivatives, when deposited using thermal evaporation techniques, display rectification behavior and photovoltaic properties under both dark and illumination conditions. This suggests their potential use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Synthesis
The synthesis of 2-(Alkylamino)-4-(dichloromethyl)quinolines from (Trichlorovinyl)ketene N-Arylimines and Aliphatic Amines has been documented. This process showcases the chemical versatility of quinoline derivatives and their potential in creating a variety of structurally diverse compounds (Roedig & Ritschel, 1982).
Anticancer Activity
Research indicates that quinoline compounds, including 4,6-Dichloro-2-trichloromethyl-quinoline derivatives, have shown effectiveness in anticancer activities. They have been examined for their modes of function in the inhibition of various cellular processes critical in cancer development and progression (Solomon & Lee, 2011).
Corrosion Inhibition
Studies have explored the corrosion inhibition properties of quinoline derivatives, including 4,6-Dichloro-2-trichloromethyl-quinoline, for mild steel in acidic solutions. These derivatives have been found to be excellent inhibitors, suggesting their application in protecting metals against corrosion (Lgaz et al., 2017).
Safety And Hazards
Future Directions
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult the original sources or a chemistry professional for more detailed information.
properties
IUPAC Name |
4,6-dichloro-2-(trichloromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl5N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXKVGZILZNOCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588862 | |
Record name | 4,6-Dichloro-2-(trichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-trichloromethyl-quinoline | |
CAS RN |
93600-20-5 | |
Record name | 4,6-Dichloro-2-(trichloromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93600-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-(trichloromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93600-20-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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